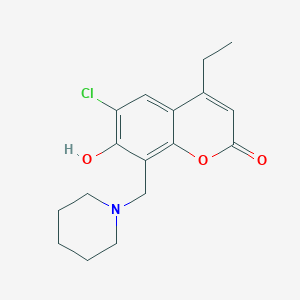![molecular formula C27H28N4O5 B11295485 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11295485.png)
2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including an imidazolidinone ring, a pyridine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can be approached through a multi-step organic synthesis process. A possible synthetic route might involve:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Methoxyphenyl and Propoxyphenyl Substituents: These substituents can be introduced through electrophilic aromatic substitution reactions, where methoxy and propoxy groups are added to the phenyl rings.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes at the molecular level.
Industry
Polymer Science: Potential use in the synthesis of advanced polymers with specific mechanical or thermal properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Lacks the pyridine and propoxyphenyl substituents.
2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide: Lacks the propoxyphenyl substituent.
Uniqueness
The presence of both the pyridine and propoxyphenyl substituents in 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide makes it unique compared to its analogs. These substituents could confer distinct electronic, steric, and hydrophobic properties, potentially enhancing its activity and selectivity in various applications.
Properties
Molecular Formula |
C27H28N4O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O5/c1-3-14-36-22-11-9-20(10-12-22)29-25(32)16-24-26(33)31(21-7-4-8-23(15-21)35-2)27(34)30(24)18-19-6-5-13-28-17-19/h4-13,15,17,24H,3,14,16,18H2,1-2H3,(H,29,32) |
InChI Key |
OMCVKVWFVWLZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11295412.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11295413.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295417.png)
![2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11295424.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11295427.png)

![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline](/img/structure/B11295442.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11295449.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11295455.png)
![2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide](/img/structure/B11295463.png)

![N'-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide](/img/structure/B11295482.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11295492.png)
